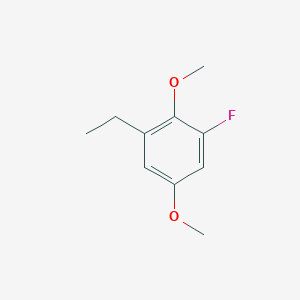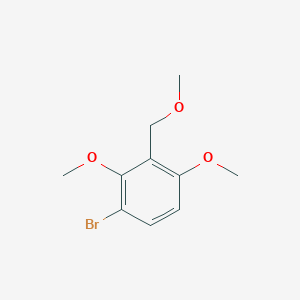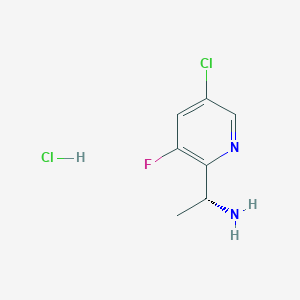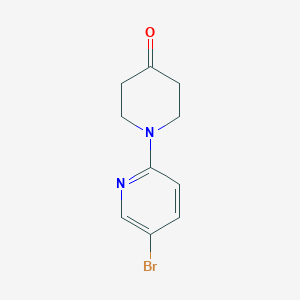
2-(4-Phenylpiperazin-1-YL)ethanamine.hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C12H19N3·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride typically involves the reaction of 4-phenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease and anxiety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an acetylcholinesterase inhibitor, blocking the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action can lead to improved cognitive function and memory, making it a potential candidate for the treatment of Alzheimer’s disease.
類似化合物との比較
Similar Compounds
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine: This compound has a similar structure but with a methyl group attached to the piperazine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains a pyrimidine ring in addition to the piperazine ring.
Uniqueness
2-(4-Phenylpiperazin-1-YL)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its ability to inhibit acetylcholinesterase and its potential therapeutic applications in neurological disorders set it apart from other similar compounds.
特性
分子式 |
C12H20ClN3 |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
2-(4-phenylpiperazin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11,13H2;1H |
InChIキー |
XHCITGTWHVBOCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)







